An In-depth Technical Guide to 4-Chloro-5-methyl-isoxazol-3-ylamine
An In-depth Technical Guide to 4-Chloro-5-methyl-isoxazol-3-ylamine
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-5-methyl-isoxazol-3-ylamine (CAS No. 5819-39-6), a heterocyclic amine of significant interest in medicinal and agricultural chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction and Significance
4-Chloro-5-methyl-isoxazol-3-ylamine belongs to the isoxazole family, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The unique electronic and structural features of the isoxazole ring make it a valuable scaffold in the design of bioactive molecules. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
The subject of this guide, with its specific substitution pattern—a chloro group at position 4, a methyl group at position 5, and an amine at position 3—presents a unique combination of functionalities that can be exploited for further chemical modification. Its structural isomer, 5-Amino-4-chloro-3-methylisoxazole, is a known intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in the formulation of agrochemicals.[1] This suggests that 4-Chloro-5-methyl-isoxazol-3-ylamine holds similar potential as a key building block in the development of novel chemical entities.
Physicochemical Properties
While extensive experimental data for 4-Chloro-5-methyl-isoxazol-3-ylamine is not widely published, its fundamental properties can be established, and others can be predicted based on its structure and comparison to related compounds.
| Property | Value | Source |
| CAS Number | 5819-39-6 | [2] |
| Molecular Formula | C₄H₅ClN₂O | [2] |
| Molecular Weight | 132.55 g/mol | [2] |
| Appearance | Likely an off-white to light yellow solid | Inferred from isomer |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General chemical principles |
| Predicted Boiling Point | ~245 °C (for isomer) | |
| Predicted Density | ~1.38 g/cm³ (for isomer) |
It is crucial for researchers to perform their own characterization to determine the precise experimental values for properties such as melting point and solubility in various solvents.
Structural Elucidation
The structure of 4-Chloro-5-methyl-isoxazol-3-ylamine is defined by the isoxazole ring with the substituents at specific positions.
Caption: Chemical structure of 4-Chloro-5-methyl-isoxazol-3-ylamine.
Synthesis Methodology
Proposed Synthetic Pathway
The synthesis can be envisioned starting from 2-chloropropionitrile, which can be converted to an intermediate hydroxamoyl chloride, followed by in-situ generation of the corresponding nitrile oxide and cycloaddition with propyne. Subsequent amination would yield the final product.
Caption: Proposed synthesis workflow for 4-Chloro-5-methyl-isoxazol-3-ylamine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Chloro-N-hydroxypropanimidamide
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Dissolve 2-chloropropionitrile (1.0 eq) in ethanol.
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Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.1 eq).
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Stir the mixture at room temperature for 12-18 hours, monitoring the reaction by TLC.
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Remove the solvent under reduced pressure and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amidoxime.
Step 2: Synthesis of 4-Chloro-5-methyl-isoxazol-3-ylamine
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Dissolve the amidoxime from Step 1 (1.0 eq) in a suitable solvent such as THF.
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Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to form the hydroxamoyl chloride.
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In a separate flask, prepare a solution of propyne in THF.
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Slowly add a solution of triethylamine (1.2 eq) in THF to the hydroxamoyl chloride solution at 0 °C to generate the nitrile oxide in-situ.
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Immediately add the propyne solution to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 24 hours.
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Monitor the formation of the isoxazole product by LC-MS.
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-5-methyl-isoxazol-3-ylamine.
Reactivity and Chemical Profile
The reactivity of 4-Chloro-5-methyl-isoxazol-3-ylamine is governed by the interplay of its functional groups: the nucleophilic amino group, the electron-withdrawing chloro group, and the isoxazole ring itself.
Reactions of the Amino Group
The 3-amino group is a key handle for derivatization. It can undergo a variety of reactions typical of primary amines, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
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Alkylation: Reaction with alkyl halides, though this may be less straightforward due to the potential for over-alkylation and the electronic nature of the isoxazole ring.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer-type reactions).
Influence of Ring Substituents
The chloro and methyl groups modulate the reactivity of the isoxazole ring and the amino group. The chloro group, being electron-withdrawing, will decrease the basicity and nucleophilicity of the amino group. The methyl group, being electron-donating, will have the opposite effect, though its influence may be less pronounced.
Caption: Key reactivity pathways of the amino group.
Potential Applications
Given that its isomer is a known intermediate in drug discovery and agrochemical development, 4-Chloro-5-methyl-isoxazol-3-ylamine is a highly promising building block for these industries.
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Pharmaceutical Development: The compound can serve as a starting point for the synthesis of libraries of novel isoxazole derivatives. The amino group allows for the introduction of diverse side chains, which can be tailored to interact with specific biological targets. Potential therapeutic areas could include oncology, infectious diseases, and inflammatory disorders.
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Agrochemicals: The isoxazole scaffold is present in several commercial herbicides and fungicides. This compound could be used to develop new crop protection agents with improved efficacy or novel modes of action.[2]
Spectral Characterization (Predicted)
No publicly available spectra for this specific compound were found. The following are predictions based on the structure and data from analogous compounds.
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¹H NMR:
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A singlet for the methyl protons (CH₃) around δ 2.0-2.5 ppm.
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A broad singlet for the amine protons (NH₂) which may vary in chemical shift (δ 4.0-6.0 ppm) depending on the solvent and concentration.
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¹³C NMR:
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A signal for the methyl carbon.
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Four distinct signals for the isoxazole ring carbons, with chemical shifts influenced by the nitrogen, oxygen, chlorine, and amino substituents.
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IR Spectroscopy:
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N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.
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C=N and C=C stretching vibrations characteristic of the isoxazole ring around 1500-1650 cm⁻¹.
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A C-Cl stretching vibration, typically in the fingerprint region.
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Mass Spectrometry:
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The molecular ion peak (M⁺) would be expected at m/z 132 and a characteristic (M+2)⁺ peak at m/z 134 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
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Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-Chloro-5-methyl-isoxazol-3-ylamine is not widely available. However, based on the MSDS for similar heterocyclic amines and chlorinated compounds, the following precautions should be taken:
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General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
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Toxicology: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, and may cause skin and eye irritation.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Researchers must consult the supplier-specific MSDS upon acquisition of this compound and perform a thorough risk assessment before use.
Conclusion
4-Chloro-5-methyl-isoxazol-3-ylamine is a valuable heterocyclic building block with significant potential in the fields of drug discovery and agrochemical research. While detailed experimental data on this specific molecule is sparse, its synthesis and reactivity can be reliably predicted from the well-established chemistry of isoxazoles. Its versatile amino functionality provides a gateway for the creation of diverse and complex molecules. As with any research chemical, proper safety precautions and thorough characterization are paramount for its successful and safe application.
References
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Chemsrc. 4-Chloro-5-methyl-isoxazol-3-ylamine | CAS#:5819-39-6. Available at: [Link]
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Shanghai Haohong Biomedical Technology Co., Ltd. Chemical Safety Data Sheet. Available at: [Link]
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Capot Chemical. Material Safety Data Sheet. Available at: [Link]
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Chemicalbridge. 4-chloro-5-methylisoxazol-3-amine,5819-39-6. Available at: [Link]
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InterContinental Warszawa. 5-Amino-4-chloro-3-methylisoxazole. Available at: [Link]
